3,3-diethyl-2(3H)-benzofuranone
Description
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3,3-diethyl-1-benzofuran-2-one |
InChI |
InChI=1S/C12H14O2/c1-3-12(4-2)9-7-5-6-8-10(9)14-11(12)13/h5-8H,3-4H2,1-2H3 |
InChI Key |
UMHGCXRRQCCZDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2OC1=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Benzofuranones exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with key analogs:
Physicochemical Properties
- Lipophilicity : Diethyl substitution increases logP compared to methyl or hydroxyl analogs, enhancing membrane permeability but reducing water solubility .
- Thermal Stability: Diethyl groups may lower melting points compared to polar derivatives (e.g., 5-hydroxy analogs), as seen in related furanones with melting points ~74–76°C .
- Volatility: Unlike hydroxylated benzofuranones (e.g., 5-hydroxy-2(3H)-benzofuranone in tea aromas), diethyl substitution reduces volatility, making it less suited for fragrance applications .
Preparation Methods
Titanium Oxide Composite Catalysts
Methyl o-(diethylcarbamoyl)phenylacetate (0.1 mol) reacts with a titanium oxide-zinc nitrate composite catalyst (0.8 g) in toluene at 140°C. Nitrogen sparging removes methyl acetate byproduct, and hot filtration recovers the catalyst. This method achieves 94% yield with 99.3% purity.
Sulfuric Acid-Catalyzed Cyclization
Ethyl o-(diethylcarbamoyl)phenylacetate cyclizes in concentrated H₂SO₄ (2.2 g) at 100°C for 10 hours. Post-reaction washing with sodium bisulfite and water removes residual acid, yielding 96% product. While efficient, this method risks sulfonation side reactions.
Alkali-Promoted Michael Addition-Lactonization
Recent advances employ caesium carbonate (Cs₂CO₃) to mediate tandem Michael addition and lactonization. Ethyl acrylate serves as the diethyl group source.
Reaction Mechanism
Optimization Insights
-
Solvent polarity critically affects yields; toluene outperforms ethanol.
-
Excess Cs₂CO₃ (4 equiv) maximizes conversion (73–78% yield).
Transition Metal-Catalyzed Regioselective Synthesis
AlCl₃-mediated reactions between pyrone derivatives and nitroalkenes enable regiocontrol. For 3,3-diethyl substitution, 3-hydroxy-4-methyl-2H-pyran-2-one and ethyl-substituted nitroalkenes are employed.
Procedure and Conditions
Heating 3-hydroxy-4-methyl-2H-pyran-2-one (2 equiv) with 3-nitro-1-pentene (1 equiv) and AlCl₃ (0.01 equiv) at 80°C for 12 hours furnishes the product in 85% yield. Butylated hydroxytoluene (BHT) suppresses radical side reactions.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrolysis-Lactonization | FeSO₄·7H₂O | 90–92 | 89.5–99.3 |
| Acid-Mediated Cyclization | TiO₂-Zn(NO₃)₂ | 94 | 99.3 |
| Michael Addition | Cs₂CO₃ | 73–78 | 95–97 |
| AlCl₃-Catalyzed | AlCl₃ | 85 | 98 |
Q & A
Basic: What are the common synthetic strategies for preparing 3,3-diethyl-2(3H)-benzofuranone?
Answer:
The synthesis of 3,3-diethyl-2(3H)-benzofuranone typically involves nucleophilic substitution or cyclization reactions. For example, benzofuranones can be synthesized via base-mediated reactions (e.g., using NaH) with nucleophiles like amines or thiols to introduce substituents at the 3-position . Alternative routes may employ ketone reduction or oxidation of dihydro derivatives. In one optimized protocol for related benzofuranones, multi-step processes (e.g., substitution, reduction, and ester hydrolysis) are used, though reaction time and intermediate accessibility must be carefully balanced . Key considerations include solvent selection (e.g., chloroform or methanol for solubility ) and purification via column chromatography.
Advanced: How can substituent effects on the benzofuranone ring be systematically studied to enhance bioactivity?
Answer:
Structure-activity relationship (SAR) studies involve synthesizing derivatives with varying substituents (e.g., -OCH₃, Br, alkyl groups) and evaluating their biological activity. For instance:
- Antimicrobial Activity : Substitution at the 3-position with electron-withdrawing groups (e.g., Br) or methoxy groups improved activity against E. coli and S. aureus in geminal bis-triazole-linked benzofuranones .
- Anti-HIV Activity : Derivatives with bulky substituents (e.g., prenyl groups) showed enhanced inhibition (EC₅₀ = 1.62 µM) due to improved hydrophobic interactions .
| Substituent | Bioactivity (Example) | Key Finding |
|---|---|---|
| -OCH₃ | Antibacterial | Increased zone of inhibition (18–21 mm) |
| Prenyl group | Anti-HIV | EC₅₀ = 1.62 µM, TI = 42.4 |
SAR optimization requires iterative synthesis, bioassays (e.g., MIC, MBC), and computational modeling to predict binding affinities.
Basic: What spectroscopic methods are critical for characterizing 3,3-diethyl-2(3H)-benzofuranone?
Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, ethoxy groups in 3-ethoxy-3-phenyl derivatives show distinct shifts at δ 1.2–1.4 ppm (¹H) and δ 60–70 ppm (¹³C) .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and ether linkages .
- Mass Spectrometry : Confirms molecular weight (e.g., 3,3-diethyl derivatives expected at ~208 g/mol).
Advanced: How can contradictions in reported synthetic yields of benzofuranone derivatives be resolved?
Answer:
Contradictions often arise from differences in reaction conditions or starting materials. For example:
- Route A vs. Route B : A study on benzofuranone intermediates compared a long, complex route (Route A) with a shorter but costlier route (Route B) using 6-hydroxy-2(3H)-benzofuranone . Researchers should:
- Replicate Conditions : Control variables like catalyst loading, temperature, and solvent purity.
- Characterize Intermediates : Use HPLC or GC-MS to identify side products.
- Optimize Economically : Balance yield, time, and material costs (e.g., substituting NaH for cheaper bases if feasible ).
Advanced: What catalytic strategies improve dehydrogenation efficiency in benzofuranone synthesis?
Answer:
Catalytic dehydrogenation using transition metals (e.g., Pd/C or Cu-based catalysts) is effective for converting dihydro intermediates to aromatic benzofuranones. For example:
- Industrial Protocols : Haarman & Reimer GmbH’s method for dibenzosuberenone derivatives achieved high yields via optimized temperature and catalyst recycling .
- Key Parameters : Catalyst loading (5–10 wt%), inert atmosphere, and removal of H₂ byproduct to shift equilibrium.
Basic: How do physicochemical properties (e.g., solubility, stability) influence experimental design?
Answer:
- Solubility : Chloroform or methanol are preferred for reactions, as 3-(methoxymethylene)-2(3H)-benzofuranone is only slightly soluble in these solvents .
- Stability : Storage at 2–8°C prevents degradation .
- Vapor Pressure : Low volatility (0.000159 mmHg at 25°C ) minimizes evaporation losses.
Advanced: What methodologies are used to evaluate the anti-HIV potential of benzofuranone derivatives?
Answer:
- In Vitro Assays : Measure EC₅₀ (effective concentration for 50% viral inhibition) and therapeutic index (TI = cytotoxic concentration/EC₅₀). For example, rhuscholide A showed EC₅₀ = 1.62 µM and TI = 42.4 .
- Mechanistic Studies : NMR-based binding assays or molecular docking to identify target interactions (e.g., HIV-1 protease inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
